molecular formula C8H5NO4 B1588842 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid CAS No. 65422-72-2

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Cat. No. B1588842
CAS RN: 65422-72-2
M. Wt: 179.13 g/mol
InChI Key: KHVGBYCMDLCIAF-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (ODBA) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds, and has been used in the production of pharmaceuticals, agricultural chemicals, and other compounds. ODBA has also been used as a reagent in organic synthesis, and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

Tautomerization and Transmetalation Studies

Research has demonstrated that molecules related to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, such as oxazole, can undergo tautomerization. This involves a transformation into carbene tautomers when coordinated with metals like manganese(I), and can be transmetalated to gold(I) (Ruiz & Perandones, 2009).

Synthesis of Macrolides

Oxazoles, closely related to the compound , have been used in the synthesis of macrolides. This application is significant in the production of complex organic compounds such as recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

Antibacterial Agent Synthesis

Studies have shown the potential of derivatives of oxazole, a compound structurally similar to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, in the synthesis of novel antibacterial agents. These compounds have exhibited promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Crystallography and Electronic Structure Studies

The crystal and electronic structures of compounds structurally similar to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid have been explored, providing insights into their molecular arrangement and interactions (Aydın et al., 2017).

Application in Organic Synthesis

There is research showing the use of related oxazole derivatives in organic synthesis, such as in the construction of heteropropellanes, which have applications in drug modification and the development of novel materials (Konstantinova et al., 2020).

Antimicrobial Peptides

Research involving oxazole and thiazole derivatives, structurally similar to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, has shown the synthesis of new amino acids and peptides with moderate antibacterial activity against various bacteria and fungi (Stanchev et al., 1999).

properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7(11)4-1-2-6-5(3-4)9-8(12)13-6/h1-3H,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVGBYCMDLCIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424671
Record name 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

CAS RN

65422-72-2
Record name 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Zimmerman - 2014 - search.proquest.com
Chapter 1: N-Methyl-D-aspartate (NMDA) receptors are members of the family of ionotropic glutamate receptors that mediate excitatory neurotransmission. The overactivation of NMDA …
Number of citations: 0 search.proquest.com

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